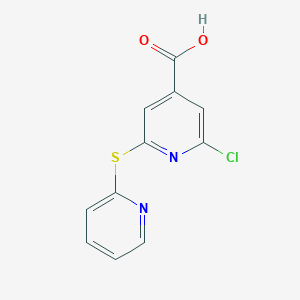
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid
概要
説明
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H7ClN2O2S It is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position, a pyridin-2-ylsulfanyl group at the 6-position, and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid typically involves the following steps:
Formation of the Pyridin-2-ylsulfanyl Intermediate: The synthesis begins with the preparation of the pyridin-2-ylsulfanyl intermediate. This can be achieved by reacting pyridine-2-thiol with an appropriate halogenating agent, such as thionyl chloride, to form the pyridin-2-ylsulfanyl chloride.
Coupling Reaction: The pyridin-2-ylsulfanyl chloride is then coupled with 2-chloro-4-carboxypyridine under basic conditions. This step typically involves the use of a base, such as potassium carbonate, in a suitable solvent, such as dimethylformamide (DMF), to facilitate the coupling reaction.
Purification: The resulting product is purified using standard techniques, such as recrystallization or column chromatography, to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
化学反応の分析
Types of Reactions
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, dichloromethane).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Sulfoxides, sulfones.
Reduction Reactions: Alcohol derivatives.
科学的研究の応用
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The presence of the chloro, pyridin-2-ylsulfanyl, and carboxylic acid groups allows for versatile interactions with various targets, influencing pathways related to oxidative stress, enzyme inhibition, and signal transduction.
類似化合物との比較
Similar Compounds
2-Chloro-4-carboxypyridine: Lacks the pyridin-2-ylsulfanyl group, making it less versatile in terms of chemical reactivity and biological interactions.
6-(Pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid: Lacks the chloro group, which may affect its ability to undergo substitution reactions.
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine:
Uniqueness
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid is unique due to the presence of all three functional groups (chloro, pyridin-2-ylsulfanyl, and carboxylic acid), which confer a wide range of chemical reactivity and potential applications. This combination of functional groups allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research.
特性
IUPAC Name |
2-chloro-6-pyridin-2-ylsulfanylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S/c12-8-5-7(11(15)16)6-10(14-8)17-9-3-1-2-4-13-9/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBBMHSHWHLQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NC(=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1419924.png)
![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)
acetate](/img/structure/B1419927.png)
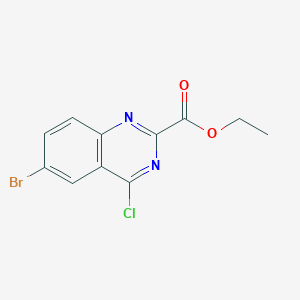
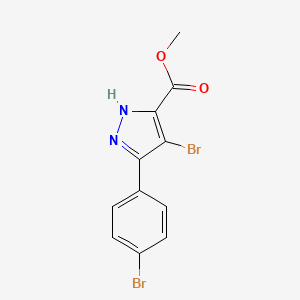
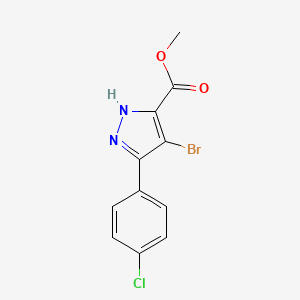
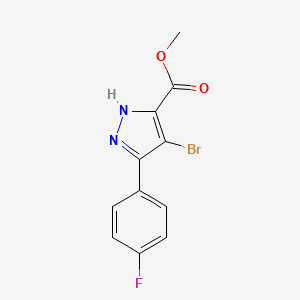
![4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1419937.png)
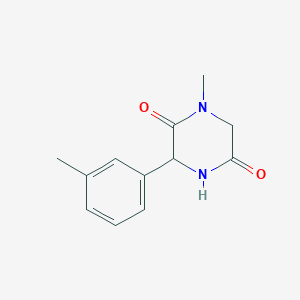
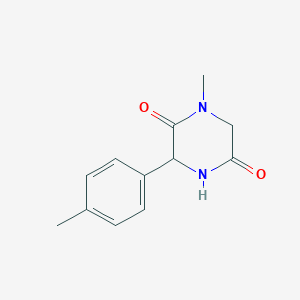
![3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B1419944.png)

![3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1419946.png)
![7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419947.png)
